molecular formula C20H28N4OS B13128898 2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide

2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B13128898
M. Wt: 372.5 g/mol
InChI Key: PPLMZTROYYNGFB-UHFFFAOYSA-N
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Description

2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Introduction of the Phenyl and Cyclohexyl Groups: The phenyl and cyclohexyl groups can be introduced through substitution reactions, where the triazole ring is reacted with suitable halides or organometallic reagents.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or triazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halides, organometallic reagents, strong bases or acids.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-Phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    2-((5-(4-(tert-Butyl)phenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide: Contains a methyl group instead of a cyclohexyl group, leading to different steric and electronic properties.

Uniqueness

The presence of the tert-butyl group, phenyl ring, cyclohexyl group, and triazole ring in 2-((5-(4-(tert-Butyl)phenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamide makes it unique in terms of its structural complexity and potential for diverse applications. The combination of these functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H28N4OS

Molecular Weight

372.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H28N4OS/c1-20(2,3)15-11-9-14(10-12-15)18-22-23-19(26-13-17(21)25)24(18)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3,(H2,21,25)

InChI Key

PPLMZTROYYNGFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)N

Origin of Product

United States

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